molecular formula C22H28N2O3S B2644378 2-Naphthalen-2-yloxy-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]acetamide CAS No. 2415490-07-0

2-Naphthalen-2-yloxy-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]acetamide

Cat. No. B2644378
CAS RN: 2415490-07-0
M. Wt: 400.54
InChI Key: RTMJNNFRMTZDDU-UHFFFAOYSA-N
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Description

2-Naphthalen-2-yloxy-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]acetamide, also known as NTOA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 2-Naphthalen-2-yloxy-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]acetamide is not fully understood. However, studies have suggested that it may exert its anti-inflammatory and anti-tumor effects by inhibiting the activity of certain enzymes and signaling pathways involved in these processes.
Biochemical and Physiological Effects:
Studies have shown that 2-Naphthalen-2-yloxy-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]acetamide can modulate the levels of various biochemical markers in the body, such as cytokines, reactive oxygen species, and lipid peroxidation products. It has also been found to induce apoptosis in cancer cells and inhibit the growth of tumors in animal models.

Advantages and Limitations for Lab Experiments

2-Naphthalen-2-yloxy-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]acetamide has several advantages as a research tool, including its high stability, low toxicity, and ease of synthesis. However, its limitations include its relatively low solubility in aqueous solutions and the need for further studies to fully understand its mechanism of action.

Future Directions

There are several potential future directions for research on 2-Naphthalen-2-yloxy-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]acetamide. These include further studies on its anti-inflammatory and anti-tumor effects, as well as its potential use as a fluorescent probe for detecting metal ions in biological systems. Additionally, more research is needed to fully understand its mechanism of action and to optimize its synthesis and purification methods.

Synthesis Methods

2-Naphthalen-2-yloxy-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]acetamide can be synthesized using a multi-step process that involves the reaction of 2-naphthol with chloroacetyl chloride, followed by the reaction of the resulting product with thiomorpholine and oxanilic acid. The final product is obtained after purification and isolation steps.

Scientific Research Applications

2-Naphthalen-2-yloxy-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]acetamide has been extensively studied for its potential applications in various fields of scientific research. It has been found to exhibit anti-inflammatory, anti-tumor, and anti-oxidant properties. 2-Naphthalen-2-yloxy-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]acetamide has also been studied for its potential use as a fluorescent probe for detecting metal ions in biological systems.

properties

IUPAC Name

2-naphthalen-2-yloxy-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N2O3S/c25-21(16-27-20-6-5-18-3-1-2-4-19(18)15-20)23-17-22(7-11-26-12-8-22)24-9-13-28-14-10-24/h1-6,15H,7-14,16-17H2,(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTMJNNFRMTZDDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(CNC(=O)COC2=CC3=CC=CC=C3C=C2)N4CCSCC4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(naphthalen-2-yloxy)-N-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}acetamide

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